molecular formula C18H24ClN3O2 B2753912 N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride CAS No. 2418714-27-7

N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride

Cat. No.: B2753912
CAS No.: 2418714-27-7
M. Wt: 349.86
InChI Key: IMYVQNJCKYJCSA-UHFFFAOYSA-N
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Description

“N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2418642-12-1 . It has a molecular weight of 341.88 . The IUPAC name for this compound is N-((1-aminocycloheptyl)methyl)-2-(4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-1-yl)acetamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H27N5O.ClH/c17-16(9-5-1-2-6-10-16)12-18-15(22)11-21-14-8-4-3-7-13(14)19-20-21;/h1-12,17H2,(H,18,22);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 341.88 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterospirocyclic compounds, including azirines and oxazolines, serve as synthons for the development of heterocyclic amino acids and peptides. For instance, heterospirocyclic N-methyl-N-phenyl-2H-azirin-3-amines have been used to prepare tripeptides adopting a beta-turn conformation, indicating their utility in peptide synthesis and the study of peptide conformations in solution (Strässler et al., 1997).

Building Blocks for Amino Acid-like Compounds

Novel achiral and chiral heterocyclic amino acid-like building blocks, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, have been synthesized for their potential applications in peptide chemistry. These compounds offer a new approach to the synthesis of peptides and peptidomimetics, expanding the toolkit available for drug discovery and development (Bruzgulienė et al., 2022).

Development of Antimicrobial Agents

Compounds containing triazole and oxazole moieties have been explored for their antimicrobial properties. For example, the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization of enamides has been reported, with potential applications in the development of new antimicrobial agents (Kumar et al., 2012).

Peptidomimetics and Anticancer Agents

The exploration of enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities highlights the potential of these compounds in medicinal chemistry. Novel N-arylpyrazole-containing enaminones have shown promising cytotoxic effects against cancer cell lines, suggesting their use in the design of new anticancer agents (Riyadh, 2011).

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-21-16(22)15-12-20-17(23-15)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYVQNJCKYJCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CN=C(O2)C3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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